7-Azidoheptan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C7H17ClN4 |
|---|---|
Molecular Weight |
192.69 g/mol |
IUPAC Name |
7-azidoheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N4.ClH/c8-6-4-2-1-3-5-7-10-11-9;/h1-8H2;1H |
InChI Key |
UREMDCIJKBGFMD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCCN=[N+]=[N-].Cl |
Origin of Product |
United States |
Preparation Methods
Azidation of Alkyl Bromide Precursors
One common method is the nucleophilic substitution of a 7-bromoheptan-1-amine or its derivatives with sodium azide in anhydrous DMF at elevated temperatures (~55 °C) for 24 hours. This method is adapted from general azidation procedures for alkyl bromides:
- Procedure : The alkyl bromide (1.0 equivalent) is stirred with sodium azide (1.5 equivalents) in anhydrous DMF (approximately 20 mL per mmol of substrate) at 55 °C for 24 hours.
- Workup : The reaction mixture is poured into water, extracted with dichloromethane, washed with water and brine, dried over sodium sulfate, filtered, and concentrated.
- Purification : The crude azide can be used directly or purified by flash chromatography on silica gel using dichloromethane/methanol mixtures.
This method yields the alkyl azide intermediate, which can be converted to the corresponding amine hydrochloride salt by further transformation if required.
Synthesis from Cycloheptanone via Enantholactam Intermediate
A more industrially feasible and environmentally friendly method involves the synthesis of 7-aminoheptanoic acid hydrochloride, which can be converted to 7-Azidoheptan-1-amine hydrochloride by subsequent azidation. The key steps are:
Step 1: Formation of Cycloheptanone Oxime
Cycloheptanone is dissolved in an organic solvent such as methanol or ethanol and cooled to 0–10 °C. Hydroxylamine hydrochloride is added slowly over 0.5–2.5 hours to prevent excessive heat release. The mixture is then heated to 60–80 °C for 2–4 hours to form cycloheptanone oxime.
Step 2: Beckmann Rearrangement to Enantholactam
Under acidic conditions (concentrated hydrochloric acid), the oxime undergoes Beckmann rearrangement to produce enantholactam, an unstable intermediate.
Step 3: Hydrolysis to 7-Aminoheptanoic Acid Hydrochloride
Continued reflux in concentrated hydrochloric acid hydrolyzes enantholactam to 7-aminoheptanoic acid hydrochloride.
Step 4: Conversion to this compound
The amino acid hydrochloride can be converted to the corresponding azido compound by standard azidation methods, typically involving halogenation of the terminal position followed by nucleophilic substitution with sodium azide.
This method is advantageous because it avoids hazardous reagents like nitromethane and reduces wastewater and purification steps, making it suitable for large-scale production.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Industrial Feasibility |
|---|---|---|---|---|
| Azidation of 7-Bromoheptan-1-amine | 7-Bromoheptan-1-amine, NaN3, DMF, 55 °C, 24 h | Straightforward, high yield | Requires access to 7-bromoheptan-1-amine | Moderate; bromide precursor is costly |
| Synthesis via Cycloheptanone Oxime | Cycloheptanone, Hydroxylamine HCl, HCl reflux | High purity, environmentally friendly, scalable | Multi-step, requires acid handling | High; suitable for industrial scale |
| Nitromethane Route (reported in literature) | 6-Bromoethyl hexanoate, nitromethane | Potentially high yield | Explosive risk, hazardous reagents | Low; safety concerns limit industrial use |
Experimental Data and Yields
Example from Patent CN110862329B (Cycloheptanone Route)
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Oxime formation | 0–10 °C, hydroxylamine HCl addition, 0.5–2.5 h | >95 | - | Controlled addition prevents side reactions |
| Beckmann rearrangement | Reflux with concentrated HCl, 1–2 h | >90 | - | Efficient conversion to enantholactam |
| Hydrolysis to amino acid | Reflux with HCl, removal of solvent | >90 | 99.3 | High purity after recrystallization |
| Overall yield | - | ~85 | 99.3 | Suitable for scale-up |
Azidation Step (General Procedure)
| Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Alkyl bromide + NaN3 | DMF, 55 °C, 24 h | 80–90 | >95 | Direct substitution reaction |
| Purification | Flash chromatography | - | - | Optional, depending on use |
Mechanistic Insights
- The azidation reaction proceeds via an SN2 nucleophilic substitution where the azide ion displaces the bromide on the alkyl chain.
- The Beckmann rearrangement in the cycloheptanone route involves acid-catalyzed rearrangement of the oxime to the lactam, which upon hydrolysis yields the amino acid hydrochloride.
- The choice of solvents and temperature control is crucial to minimize side reactions and maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Azidoheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C).
Major Products:
Reduction Products: Heptane-1,7-diamine.
Cycloaddition Products: 1,2,3-Triazole derivatives.
Scientific Research Applications
7-Azidoheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Azidoheptan-1-amine hydrochloride is primarily based on its ability to undergo azide-alkyne cycloaddition reactions. This reaction mechanism involves the formation of a triazole ring, which can interact with various molecular targets and pathways. The azide group acts as a reactive moiety that facilitates the formation of stable covalent bonds with alkyne-containing molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Reactivity and Stability
- 7-Azidoheptan-1-amine HCl : The azido group confers high reactivity in click chemistry, but azides are thermally sensitive. The hydrochloride salt likely improves stability compared to the free base .
- Benzydamine HCl/Memantine HCl : These aromatic or cyclic amines exhibit greater thermal stability due to rigid structures but lack azide-driven reactivity .
Toxicity and Handling
- ortho-Toluidine HCl: Classified as a carcinogen, requiring stringent handling protocols .
- 7-Azidoheptan-1-amine HCl : While azides can decompose explosively, the hydrochloride form mitigates risks compared to neutral azides.
Q & A
Q. What are the established laboratory synthesis protocols for 7-Azidoheptan-1-amine hydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step process:
Amination : Reacting heptanenitrile with ammonia under catalytic hydrogenation to yield heptan-1-amine.
Azidation : Introducing the azide group via a nucleophilic substitution reaction using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Hydrochloride Formation : Treating the free amine with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.
Key parameters include temperature control (<80°C to prevent azide decomposition) and inert atmosphere (N₂/Ar) to avoid side reactions .
| Step | Reagents/Conditions | Purification |
|---|---|---|
| Amination | NH₃, H₂ (5 atm), Raney Ni, EtOH, 50°C | Filtration, distillation |
| Azidation | NaN₃, DMF, 70°C, 12 h | Extraction (DCM/H₂O), column chromatography |
| Salt Formation | HCl (g), dry ether, 0°C | Recrystallization |
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and azide integration (δ 3.2–3.4 ppm for -CH₂-N₃).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calc. for C₇H₁₅N₄Cl: 202.09).
- Infrared (IR) Spectroscopy : Strong absorption at ~2100 cm⁻¹ (N₃ stretch).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity ≥95%.
- Elemental Analysis : Validate C/H/N/Cl ratios (±0.3% theoretical) .
Q. What safety protocols are critical for handling and storing this compound?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with transition metals (Cu, Fe) to prevent explosive azide reactions.
- Storage : Airtight container under inert gas (Ar) at –20°C. Desiccate to prevent hydrolysis.
- Spill Management : Neutralize with NaHCO₃ slurry and collect residues in approved hazardous waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance azide group stability during synthesis?
- Methodological Answer :
- Temperature : Maintain ≤70°C during azidation; higher temperatures risk decomposition.
- Solvent Choice : Use DMF or DMSO to stabilize intermediates via dipolar interactions.
- Catalysts : Add catalytic KI (1–2 mol%) to accelerate NaN₃ reactivity without side products.
- Work-Up : Quench unreacted NaN₃ with NaNO₂/HCl to minimize residual azide contamination .
Q. What challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Methodological Answer :
- Matrix Effects : Serum proteins can interfere; use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
- Detection Sensitivity : LC-MS/MS with ESI+ mode (transition m/z 202.09 → 120.05) improves specificity.
- Calibration : Prepare matrix-matched standards to account for ion suppression/enhancement .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent ATP levels).
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies.
- Control Variables : Document batch-specific purity, solvent (DMSO vs. saline), and exposure times .
Q. What strategies mitigate side reactions (e.g., reduction of azides) during derivatization?
- Methodological Answer :
- Protection of Azides : Use Staudinger conditions (triphenylphosphine) for selective reactions.
- Step-Wise Synthesis : Isolate intermediates before introducing reactive groups (e.g., alkynes for click chemistry).
- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR for azide consumption .
Q. Which computational tools predict the compound’s interactions with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
